trans-Feruloyl-CoA

Lignin biosynthesis Cinnamoyl-CoA reductase Arabidopsis thaliana

trans-Feruloyl-CoA (CAS 142185-30-6) is the authentic substrate for cinnamoyl-CoA reductase (CCR) with the lowest Km (0.42 μM) and highest catalytic efficiency. Essential for curcuminoid biosynthesis (DCS, CURS) and ferulic acid-to-vanillin bioconversion. This thioester ensures maximum assay sensitivity and accurate kinetic measurements. Choose this product for reliable, reproducible enzymatic studies and metabolic engineering applications.

Molecular Formula C31H44N7O19P3S
Molecular Weight 943.7 g/mol
CAS No. 142185-30-6
Cat. No. B15599804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Feruloyl-CoA
CAS142185-30-6
Molecular FormulaC31H44N7O19P3S
Molecular Weight943.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1
InChIKeyGBXZVJQQDAJGSO-NBXNMEGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Feruloyl-CoA CAS 142185-30-6: Essential Coenzyme A Thioester for Hydroxycinnamate Metabolism Research and Biocatalysis


trans-Feruloyl-CoA (CAS 142185-30-6, synonym: trans-Feruloyl-coenzyme A) is an aromatic unsaturated acyl-CoA thioester with molecular formula C31H44N7O19P3S and molecular weight 943.70 . This coenzyme A derivative serves as a central metabolic intermediate in plant phenylpropanoid pathways, participating in lignin monomer biosynthesis via cinnamoyl-CoA reductase (CCR) [1], in curcuminoid biosynthesis via diketide-CoA synthase and curcumin synthases [2], and in the microbial bioconversion of ferulic acid to vanillin [3].

Why trans-Feruloyl-CoA Cannot Be Substituted by Other Hydroxycinnamoyl-CoA Esters in Critical Enzyme Assays


Hydroxycinnamoyl-CoA esters (including feruloyl-CoA, caffeoyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, and cinnamoyl-CoA) share a common CoA backbone but differ in aromatic ring substitution patterns. This seemingly subtle structural variation translates into substantial differences in enzyme recognition, binding affinity, and catalytic turnover across multiple enzyme families [1]. In cinnamoyl-CoA reductase (CCR) systems, feruloyl-CoA exhibits Km values that differ from its analogs by factors ranging from 1.5× to >40× [2][3]. In hydroxycinnamoyl-CoA:tyramine hydroxycinnamoyltransferase (THT), the Km for feruloyl-CoA is 2.4× to 3.9× lower than that of cinnamoyl-CoA and 4-coumaroyl-CoA [4]. Furthermore, in curcuminoid biosynthesis, certain enzymes display absolute specificity for feruloyl-CoA with no detectable activity toward cinnamoyl-CoA [5]. These quantitative differences in substrate recognition preclude simple one-to-one substitution in enzymatic assays, metabolic flux studies, and biocatalytic applications.

Quantitative Differentiation of trans-Feruloyl-CoA Versus Closest Hydroxycinnamoyl-CoA Analogs: Head-to-Head Kinetic Evidence


AtCCR1 Substrate Efficiency: Feruloyl-CoA Km = 0.42 μM Versus Sinapoyl-CoA Km = 1.07 μM

Feruloyl-CoA is the highest priority and most efficient substrate for recombinant AtCCR1 protein expressed in Escherichia coli. Head-to-head kinetic comparison demonstrates a Km of 0.42 μM for feruloyl-CoA, which is 2.5× lower than the Km of 1.07 μM for sinapoyl-CoA and substantially lower than the Km of 13.3 μM for p-coumaroyl-CoA (32× difference) [1].

Lignin biosynthesis Cinnamoyl-CoA reductase Arabidopsis thaliana

Soybean CCR Substrate Preference: Feruloyl-CoA Exhibits Lowest Km (73 μM) and Highest Vmax (230 nkat/mg) Among Six Hydroxycinnamoyl-CoA Esters

In a 1660-fold purified cinnamoyl-CoA reductase preparation from soybean (Glycine max) cell suspension cultures, feruloyl-CoA demonstrated the lowest Km value (73 μM) and highest Vmax (230 nkat/mg) when compared head-to-head against five other hydroxycinnamoyl-CoA esters. The substrate ranking by decreasing efficiency was: feruloyl-CoA > 5-hydroxyferuloyl-CoA > sinapoyl-CoA > p-coumaroyl-CoA > caffeoyl-CoA > cinnamoyl-CoA [1].

Lignin precursor biosynthesis Cinnamoyl-CoA reductase Glycine max

Potato THT Substrate Affinity: Feruloyl-CoA Km = 36 μM Versus 4-Coumaroyl-CoA Km = 140 μM

In a 380-fold enriched hydroxycinnamoyl-CoA:tyramine hydroxycinnamoyltransferase (THT) preparation from potato (Solanum tuberosum) cell suspension cultures, direct head-to-head comparison revealed apparent Km values of 36 μM for feruloyl-CoA, 85 μM for cinnamoyl-CoA, and 140 μM for 4-coumaroyl-CoA. Additionally, the Km for the co-substrate tyramine was 22 μM in the presence of feruloyl-CoA, but increased to approximately 230 μM in the presence of 4-coumaroyl-CoA [1].

Plant defense metabolism Acyltransferase Solanum tuberosum

Absolute Substrate Specificity: Diketide-CoA Synthase Accepts Feruloyl-CoA but Shows No Activity with Cinnamoyl-CoA

Diketide-CoA synthase (DCS) from Curcuma longa (turmeric) catalyzes the condensation of feruloyl-CoA and malonyl-CoA in curcuminoid biosynthesis. According to UniProt annotation, this enzyme exhibits absolute specificity: it has activity with feruloyl-CoA but shows no detectable activity with cinnamoyl-CoA [1]. This binary functional difference represents a complete loss of catalytic function when the methoxy group is absent from the aromatic ring.

Curcuminoid biosynthesis Polyketide synthase Curcuma longa

Curcumin Synthase Isoform Substrate Discrimination: CURS2 Km = 4.3 μM for Feruloyl-CoA Versus 89 μM for Coumaroyl-CoA

Among the curcumin synthase isoforms (CURS1, CURS2, CURS3) from Curcuma longa, direct head-to-head comparison reveals striking substrate discrimination. CURS2 exhibits a Km of 4.3 μM for feruloyl-CoA compared to 89 μM for coumaroyl-CoA—a 21× difference. CURS3 shows a Km of 2.2 μM for feruloyl-CoA versus 3.4 μM for coumaroyl-CoA. The kcat/Km values further quantify catalytic efficiency differences, with feruloyl-CoA showing 9.2× higher efficiency for CURS2 (1,622 vs. 176 s⁻¹ M⁻¹) [1].

Curcuminoid biosynthesis Type III polyketide synthase Curcuma longa

HCHL Structural Basis for Substrate Discrimination: Feruloyl-CoA Binds with Specific Hydrogen Bond Network Absent in Cinnamoyl-CoA

The crystal structure of hydroxycinnamoyl-CoA hydratase-lyase (HCHL) from Pseudomonas fluorescens solved at 1.8 Å resolution reveals the molecular basis for substrate discrimination. Feruloyl-CoA binds between helix 3 of the A subunit and helix 9 of the B subunit, with a highly ordered structural water coinciding with the thioester carbonyl. The model suggests that a strong hydrogen bond between the phenolic hydroxyl group of feruloyl-CoA and Tyr-239 is an important determinant of the enzyme's ability to discriminate between the natural substrate and cinnamoyl-CoA, which is not a substrate due to the absence of this hydroxyl group [1].

Vanillin bioproduction Hydratase-lyase Pseudomonas fluorescens

High-Value Research and Industrial Applications of trans-Feruloyl-CoA Driven by Quantified Substrate Specificity


Lignin Biosynthesis Enzyme Assays and Inhibitor Screening

trans-Feruloyl-CoA is the optimal substrate for cinnamoyl-CoA reductase (CCR) activity measurements, exhibiting the lowest Km (0.42 μM for AtCCR1; 73 μM for soybean CCR) and highest catalytic efficiency among all hydroxycinnamoyl-CoA esters tested [9][8]. Researchers performing CCR inhibitor screening should use feruloyl-CoA as the substrate for maximum assay sensitivity; feruloyl-based analog compounds demonstrate Ki values as low as 4.1 μM against AtCCR1 [6].

Vanillin Bioproduction via Feruloyl-CoA Hydratase-Lyase (HCHL) Pathway

The microbial conversion of ferulic acid to natural vanillin proceeds via a two-step pathway: feruloyl-CoA synthetase (FCS) activates ferulic acid to feruloyl-CoA, followed by HCHL-catalyzed cleavage to vanillin and acetyl-CoA [9]. Structural studies confirm that feruloyl-CoA is the authentic substrate with specific hydrogen bonding interactions; cinnamoyl-CoA is not processed [8]. Feruloyl-CoA synthases from lignin-degrading consortia maintain catalytic activity at room temperature and exhibit notable stability at alkaline pH [6].

Curcuminoid Pathway Reconstitution and Metabolic Engineering

Feruloyl-CoA serves as the essential starter unit for curcuminoid biosynthesis. Diketide-CoA synthase (DCS) accepts feruloyl-CoA but shows zero activity with cinnamoyl-CoA [9]. Curcumin synthase isoforms CURS2 and CURS3 preferentially utilize feruloyl-CoA with Km values of 4.3 μM and 2.2 μM respectively—21× to 40× lower than corresponding values for coumaroyl-CoA [8]. In vitro reconstitution of the curcuminoid pathway or heterologous production in engineered hosts absolutely requires feruloyl-CoA as the authentic substrate.

Plant Defense Metabolism Studies: N-Hydroxycinnamoyltyramine Formation

For hydroxycinnamoyl-CoA:tyramine hydroxycinnamoyltransferase (THT) assays in plant defense response studies, feruloyl-CoA provides the highest substrate affinity (Km = 36 μM) compared to cinnamoyl-CoA (85 μM) and 4-coumaroyl-CoA (140 μM) [9]. The co-substrate tyramine exhibits a 10.5× lower Km (22 μM) when paired with feruloyl-CoA versus 4-coumaroyl-CoA (230 μM). These quantitative differences establish feruloyl-CoA as the preferred acyl donor for accurate THT activity determinations.

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